Cas no 145913-85-5 (N-(5-Iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide)

N-(5-Iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide is a heterocyclic compound featuring a pyrimidinone core substituted with an iodine atom at the 5-position and a benzamide group at the 4-position. This structure confers unique reactivity, making it a valuable intermediate in organic synthesis, particularly in the development of nucleoside analogs and pharmaceutical agents. The iodine substituent enhances its utility in cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling further functionalization. Its crystalline form ensures stability and ease of handling. The compound’s well-defined molecular architecture supports precise modifications, making it suitable for research in medicinal chemistry and drug discovery.
N-(5-Iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide structure
145913-85-5 structure
Product Name:N-(5-Iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide
CAS No:145913-85-5
MF:C11H8IN3O2
MW:341.104594230652
MDL:MFCD18642333
CID:835420
PubChem ID:15042819
Update Time:2025-05-21

N-(5-Iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide Chemical and Physical Properties

Names and Identifiers

    • Benzamide, N-(1,2-dihydro-5-iodo-2-oxo-4-pyrimidinyl)-
    • N-(5-IODO-2-OXO-1,2-DIHYDROPYRIMIDIN-4-YL)BENZAMIDE
    • N-(5-Iodo-2-oxo-2,3-dihydro-4-pyrimidinyl)benzamide
    • LogP
    • N-(5-Iod-2-oxo-2,3-dihydropyrimidin-4-yl)benzamid
    • N-benzoyl-5-iodocytosine
    • N-(5-Iodo-2-oxo-1,2-dihydro-pyrimidin-4-yl)-benzamide
    • KUQWAXPYFIYBBY-UHFFFAOYSA-N
    • 3887AH
    • NE64065
    • Benzamide, N-(2,3-dihydro-5-iodo-2-oxo-4-pyrimidinyl)-
    • VFA91385
    • N-(2-Hydroxy-5-iodopyrimidin-4-yl)benzamide
    • SB33694
    • E10279
    • SCHEMBL609453
    • CS-M0721
    • N-(5-iodo-2-oxo-1H-pyrimidin-6-yl)benzamide
    • DB-265814
    • N-(5-IODO-2-OXO-1H-PYRIMIDIN-4-YL)BENZAMIDE
    • MFCD18642333
    • AKOS024262316
    • CS-13707
    • 145913-85-5
    • N-(5-Iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide
    • MDL: MFCD18642333
    • Inchi: 1S/C11H8IN3O2/c12-8-6-13-11(17)15-9(8)14-10(16)7-4-2-1-3-5-7/h1-6H,(H2,13,14,15,16,17)
    • InChI Key: KUQWAXPYFIYBBY-UHFFFAOYSA-N
    • SMILES: IC1C=NC(NC=1NC(C1C=CC=CC=1)=O)=O

Computed Properties

  • Exact Mass: 340.96574
  • Monoisotopic Mass: 340.96612g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 398
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 70.6
  • XLogP3: 1

Experimental Properties

  • Density: 1.9±0.1 g/cm3
  • PSA: 70.56

N-(5-Iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide Security Information

N-(5-Iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A089004852-1g
N-(5-Iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide
145913-85-5 95%
1g
495.00 USD 2021-06-01
Chemenu
CM166225-1g
N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide
145913-85-5 95%
1g
$574 2021-08-05
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
70R0324-1g
N-(5-Iodo-2-oxo-1,2-dihydro-pyrimidin-4-yl)-benzamide
145913-85-5 96%
1g
3816.19CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
70R0324-5g
N-(5-Iodo-2-oxo-1,2-dihydro-pyrimidin-4-yl)-benzamide
145913-85-5 96%
5g
15264.76CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
70R0324-500mg
N-(5-Iodo-2-oxo-1,2-dihydro-pyrimidin-4-yl)-benzamide
145913-85-5 96%
500mg
2332.12CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
70R0324-250mg
N-(5-Iodo-2-oxo-1,2-dihydro-pyrimidin-4-yl)-benzamide
145913-85-5 96%
250mg
1594.32CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
70R0324-100mg
N-(5-Iodo-2-oxo-1,2-dihydro-pyrimidin-4-yl)-benzamide
145913-85-5 96%
100mg
1221.18CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
70R0324-50mg
N-(5-Iodo-2-oxo-1,2-dihydro-pyrimidin-4-yl)-benzamide
145913-85-5 96%
50mg
1034.61CNY 2021-05-08
abcr
AB538120-100 mg
N-(5-Iodo-2-oxo-1,2-dihydro-pyrimidin-4-yl)-benzamide, 95%; .
145913-85-5 95%
100MG
€302.80 2023-04-14
TRC
N598548-10mg
N-(5-iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide
145913-85-5
10mg
$ 50.00 2022-06-03

N-(5-Iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:145913-85-5)N-(5-Iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide
Order Number:A934159
Stock Status:in Stock
Quantity:100mg/250mg/1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:13
Price ($):178.0/232.0/556.0/2227.0
Email:sales@amadischem.com

Additional information on N-(5-Iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide

N-(5-Iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide: A Comprehensive Overview

The compound N-(5-Iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide (CAS No. 145913-85-5) is a fascinating molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of benzamides, which are widely studied for their diverse applications in drug discovery and organic synthesis. The presence of the iodo group at the 5-position of the pyrimidine ring introduces unique electronic and steric properties, making this compound a valuable substrate for further research and development.

Recent studies have highlighted the importance of pyrimidine derivatives in medicinal chemistry, particularly due to their ability to interact with various biological targets such as enzymes, receptors, and nucleic acids. The benzamide moiety in this compound adds another layer of functionality, enhancing its potential as a bioactive agent. Researchers have explored the synthesis of this compound through various routes, including condensation reactions and nucleophilic substitutions, which have been optimized to achieve high yields and purity.

One of the most promising applications of N-(5-Iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide lies in its role as a precursor for more complex molecules. The iodine atom at the 5-position serves as an excellent leaving group, enabling further functionalization through substitution reactions. This property has been exploited in the synthesis of heterocyclic compounds with enhanced pharmacological profiles. For instance, recent studies have demonstrated that derivatives of this compound exhibit potent anti-inflammatory and antioxidant activities, making them attractive candidates for drug development.

In addition to its synthetic utility, this compound has been investigated for its ability to modulate cellular signaling pathways. The pyrimidine ring is known to interact with key enzymes involved in cell proliferation and apoptosis, suggesting that this compound could be a valuable tool in studying these processes. Furthermore, its structural similarity to certain nucleotides has led researchers to explore its potential as an inhibitor of DNA polymerases or other nucleotide-binding proteins.

From a synthetic standpoint, the preparation of N-(5-Iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide involves a series of well-established organic reactions. The starting material is typically derived from amines or amides, which are subjected to cyclization reactions under specific conditions to form the pyrimidine core. The introduction of the iodo group is achieved through iodination techniques that ensure high regioselectivity and yield. The final step involves amide bond formation between the pyrimidine derivative and benzoyl chloride or its equivalent.

The stability and reactivity of this compound have been thoroughly investigated under various conditions. It has been found that the compound is stable under neutral conditions but undergoes rapid transformations in the presence of strong acids or bases. These findings are crucial for designing reaction protocols that maximize yield while minimizing side reactions.

Looking ahead, the versatility of N-(5-Iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide suggests that it will continue to play a significant role in chemical research. Its ability to serve as both a building block and a bioactive agent positions it at the forefront of modern organic synthesis and pharmacology.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:145913-85-5)N-(5-Iodo-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide
A934159
Purity:99%/99%/99%/99%
Quantity:100mg/250mg/1g/5g
Price ($):178.0/232.0/556.0/2227.0
Email